molecular formula C13H23NO2Si B8622915 [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol

Cat. No.: B8622915
M. Wt: 253.41 g/mol
InChI Key: QDVSCOYGGABOQP-UHFFFAOYSA-N
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Description

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol is a chemical compound that features a pyridine ring substituted with tert-butyldimethylsilyloxymethyl and hydroxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often include the use of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The hydroxymethyl group is introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The formyl group can be reduced back to a hydroxymethyl group.

    Substitution: The tert-butyldimethylsilyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a formyl or carboxyl group, while reduction of the formyl group regenerates the hydroxymethyl group.

Scientific Research Applications

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol involves its interaction with various molecular targets. The tert-butyldimethylsilyloxymethyl group provides steric protection, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make the compound useful in modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butyldimethylsilyloxymethyl)-2-methylpyridine
  • 5-(tert-Butyldimethylsilyloxymethyl)-2-ethylpyridine
  • 5-(tert-Butyldimethylsilyloxymethyl)-2-(methoxymethyl)pyridine

Uniqueness

The uniqueness of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol lies in its combination of steric protection from the tert-butyldimethylsilyloxymethyl group and the reactivity of the hydroxymethyl group. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C13H23NO2Si

Molecular Weight

253.41 g/mol

IUPAC Name

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol

InChI

InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-11-6-7-12(9-15)14-8-11/h6-8,15H,9-10H2,1-5H3

InChI Key

QDVSCOYGGABOQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2-bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine (11 g) and tetrahydrofuran (450 mL) was added n-butyllithium (1.6 M hexane solution, 25.3 mL) at −78° C., and the reaction mixture was stirred for 1 hr. Then, N,N-dimethylformamide (3.17 mL) was added at −78° C., and the temperature of the mixture was raised to room temperature and stirred for 16 hr. The reaction mixture was diluted with diethyl ether, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The obtained residue was dissolved in methanol (200 mL), sodium borohydride (1.95 g) was added at 0° C., and the reaction mixture was stirred at room temperature for 2 hr. The solvent was evaporated under reduced pressure, and the obtained residue was extracted with saturated aqueous ammonium chloride solution and ethyl acetate. The ethyl acetate layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography to give the title compound as colorless crystals (7.53 g, 64%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step Two
Quantity
3.17 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

Synthesis routes and methods II

Procedure details

The reaction was carried out as described in Example 1, Step 3 using 2-bromo-5-(tert-butyldimethylsilyloxymethyl)pyridine (12 g, 39.7 mmol), BuLi (37 ml of a 1.6 M solution in hexanes, 59.6 mmol) DMF (9.2 ml, 0.12 mol) and NaBH4 (1.5 g, 39.7 mmol) to yield, after column chromatography on silica using Et2O as eluent, the title alcohol (6.66 g, 66%).
Quantity
12 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
alcohol
Quantity
6.66 g
Type
reactant
Reaction Step Six
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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